
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride is an organic compound with the molecular formula C11H12ClNO4S It is a derivative of benzoyl chloride, featuring a morpholine-4-sulfonyl group and a chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoyl derivatives.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives.
Hydrolysis: 2-Chloro-4-(morpholine-4-sulfonyl)benzoic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride involves its reactivity as an electrophile. The chlorine atom and the sulfonyl group make the benzene ring highly reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 4-(Morpholine-4-sulfonyl)-benzoyl chloride
- 2-Chlorobenzoyl chloride
Uniqueness
2-Chloro-4-(morpholine-4-sulfonyl)benzoyl chloride is unique due to the presence of both a morpholine-4-sulfonyl group and a chlorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
113365-91-6 |
|---|---|
Fórmula molecular |
C11H11Cl2NO4S |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
2-chloro-4-morpholin-4-ylsulfonylbenzoyl chloride |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-10-7-8(1-2-9(10)11(13)15)19(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6H2 |
Clave InChI |
GYCDKVYWLQDXGY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


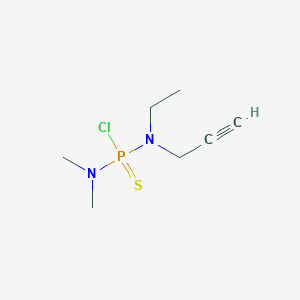
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
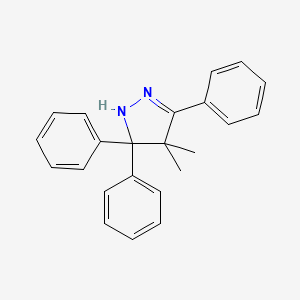
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
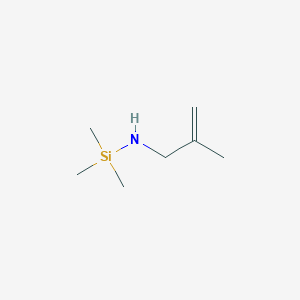
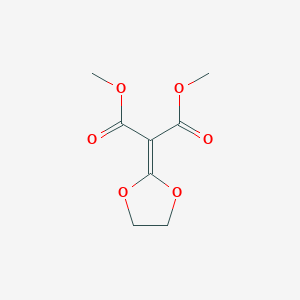
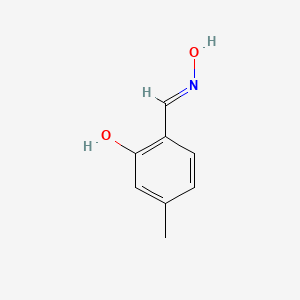
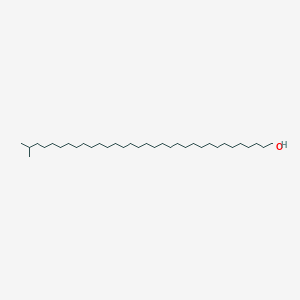
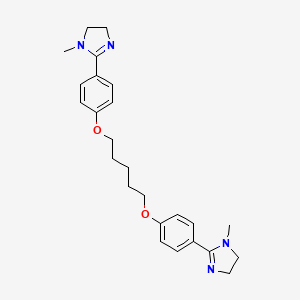
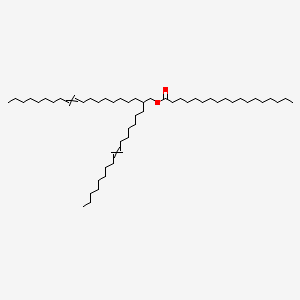
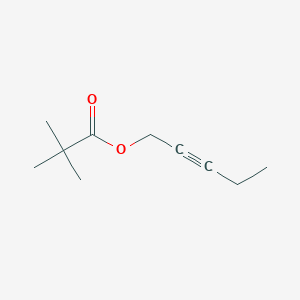
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
